molecular formula C13H13NO4 B14644657 3-Pyridinemethanol and salicylic acid CAS No. 53988-72-0

3-Pyridinemethanol and salicylic acid

Cat. No.: B14644657
CAS No.: 53988-72-0
M. Wt: 247.25 g/mol
InChI Key: LRCLOZQKAWWNJA-UHFFFAOYSA-N
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Description

Salicylic Acid: Salicylic acid (2-hydroxybenzoic acid) is a phenolic acid with a benzene ring substituted by hydroxyl (-OH) and carboxylic acid (-COOH) groups at the ortho position. It exhibits analgesic, antipyretic, and keratolytic properties . Naturally occurring in plants like willow bark, it is a precursor to acetylsalicylic acid (aspirin), which retains anti-inflammatory and antipyretic effects but lacks antiseptic activity . Salicylic acid’s pKa is ~3.0, enabling pH-dependent solubility and reactivity . It also forms iron complexes, influencing metabolic pathways and drug interactions .

3-Pyridinemethanol: Note: No data on 3-pyridinemethanol (a pyridine derivative with a hydroxymethyl group) is present in the provided evidence. Thus, a detailed introduction or comparison involving this compound cannot be provided.

Properties

CAS No.

53988-72-0

Molecular Formula

C13H13NO4

Molecular Weight

247.25 g/mol

IUPAC Name

2-hydroxybenzoic acid;pyridin-3-ylmethanol

InChI

InChI=1S/C7H6O3.C6H7NO/c8-6-4-2-1-3-5(6)7(9)10;8-5-6-2-1-3-7-4-6/h1-4,8H,(H,9,10);1-4,8H,5H2

InChI Key

LRCLOZQKAWWNJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)O.C1=CC(=CN=C1)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production methods for 3-pyridinemethanol are not widely documented, but the above synthetic routes are commonly used in laboratory settings.

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Salicylic acid is produced industrially by treating dry sodium phenoxide with carbon dioxide, followed by acid treatment .

Comparison with Similar Compounds

Comparison of Salicylic Acid with Structurally or Functionally Similar Compounds

Salicylic Acid vs. Benzoic Acid

Property Salicylic Acid Benzoic Acid Reference
Solubility in Ethanol Lower solubility due to intramolecular H-bonding between -OH and -COOH Higher solubility (no intramolecular H-bonding)
Hydrophobicity (log P) Lower (log P ~2.26) due to polar groups Higher (log P ~1.87)
Antimicrobial Activity Potent against E. coli and induces apoptosis in A549 cells Less active; primarily used as a preservative

Salicylic Acid vs. Acetylsalicylic Acid (Aspirin)

Property Salicylic Acid Aspirin Reference
Anti-inflammatory Effect Moderate; limited by gastric irritation Enhanced due to acetylation of -OH group
Metabolism Directly metabolized to glucuronides Hydrolyzed to salicylic acid in vivo
pKa ~3.0 ~3.5 (carboxylic acid group)

Salicylic Acid vs. Methylsalicylic Acid Derivatives

  • 4-Methylsalicylic Acid : Similar reactivity but lower antioxidant capacity due to steric hindrance .

Salicylic Acid vs. 2,5-Dihydroxybenzoic Acid

  • Structural Differences : 2,5-dihydroxybenzoic acid has an additional -OH group at the para position.
  • Spectroscopic Properties : FT-IR and NMR spectra of 2,4-dihydroxybenzoic acid derivatives more closely resemble salicylic acid than 2,5-dihydroxy derivatives .

Key Research Findings on Salicylic Acid’s Unique Properties

Thermodynamic Behavior: Maximum solubility in ethanol-water mixtures occurs at δ (Hildebrand parameter) ~26.5 MPa¹/², but salicylic acid’s higher δ (31.3 MPa¹/²) indicates non-polar interactions dominate solubility . Entropy of transfer to octanol is lower than 2,6-dihydroxybenzoic acid, suggesting stronger H-bonding with solvents .

Biological Activity :

  • Synergizes with corticosteroids (e.g., mometasone furoate) in psoriasis treatment by enhancing skin penetration .
  • Copper-salicylate complexes exhibit SOD-like antioxidant and anti-tumor activity, inhibiting triple-negative breast cancer cells .

Photoprotection :

  • Inhibits UVB-induced DNA damage (e.g., thymine dimer formation) and upregulates HSP70 in skin models .

Data Tables

Table 1. Solubility of Salicylic Acid in Ethanol-Water Mixtures at 298.15 K

Ethanol (%) Solubility (mg/mL)
30 12.5
50 18.2
70 22.1
90 15.3

Data adapted from solubility studies .

Table 2. Antioxidant Parameters of Phenolic Acids

Compound BDE (kJ/mol) IP (eV)
Salicylic acid 345.7 8.92
3-Methylsalicylic acid 352.1 9.15
Phenol (reference) 338.2 8.50

Notes on Limitations

  • 3-Pyridinemethanol: No comparative data exists in the provided evidence, precluding a direct comparison.

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